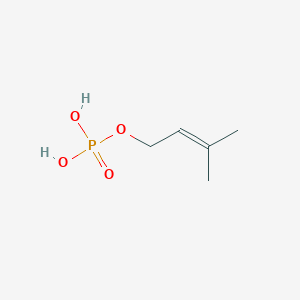
Dimethylallyl phosphate
Übersicht
Beschreibung
Prenyl phosphate is a prenol phosphate consisting of a single prenol unit attached to monophosphate It derives from a prenol. It is a conjugate acid of a prenyl phosphate(2-).
Wissenschaftliche Forschungsanwendungen
1. Role in Attention-Deficit/Hyperactivity Disorder (ADHD)
A study by Bouchard et al. (2010) examined the association between urinary concentrations of dimethyl alkylphosphate (DMAP), a metabolite of organophosphates like dimethylallyl phosphate, and ADHD in children. They found that children with higher urinary DMAP concentrations were more likely to be diagnosed with ADHD (Bouchard et al., 2010).
2. Involvement in Terpene Biosynthesis
Research by Rohdich et al. (2002) highlighted the metabolic role of dimethylallyl diphosphate in the biosynthesis of terpenes. They demonstrated how 1-deoxy-D-xylulose is transformed into a mixture of isopentenyl diphosphate and dimethylallyl diphosphate, which are precursors in terpene biosynthesis (Rohdich et al., 2002).
3. Computational Studies
Petrov et al. (2005) conducted a computational study of the dimethyl phosphate anion, used to simulate the properties of phosphate groups in nucleic acids and phospholipids. This study provided insights into the binding properties of dimethyl phosphate with water molecules and metal cations (Petrov et al., 2005).
4. Involvement in Isoprenoid Biosynthesis
Another study by Rohdich et al. (2003) discussed the role of dimethylallyl diphosphate in the deoxyxylulose phosphate pathway of isoprenoid biosynthesis. This pathway is a target for developing antibacterial, antimalarial, and herbicide agents (Rohdich et al., 2003).
5. Role in Flavanone Biosynthesis
Yamamoto et al. (2000) characterized an enzyme involved in the prenylation of flavanones, using dimethylallyl diphosphate as a prenyl donor. This study contributes to the understanding of the biosynthesis of flavonoids and their derivatives (Yamamoto et al., 2000).
6. Feedback Inhibition in MEP Pathway
Banerjee et al. (2013) studied the inhibition of deoxy-D-xylulose-5-phosphate synthase, a key enzyme in the methylerythritol phosphate (MEP) pathway, by dimethylallyl diphosphate. This feedback inhibition is crucial for the metabolic regulation of the MEP pathway, impacting isoprene emission and isoprenoid biosynthesis (Banerjee et al., 2013).
7. Use in Nonflammable Electrolyte for Batteries
Feng et al. (2008) explored the use of dimethyl methyl phosphate, related to this compound, as a nonflammable electrolyte solvent in lithium-ion batteries. This research contributes to the development of safer battery technologies (Feng et al., 2008).
Eigenschaften
IUPAC Name |
3-methylbut-2-enyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJHQBRIPSIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)(O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
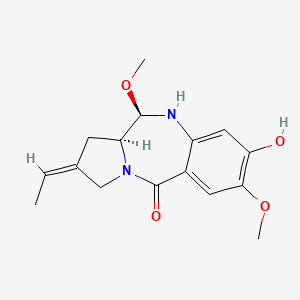
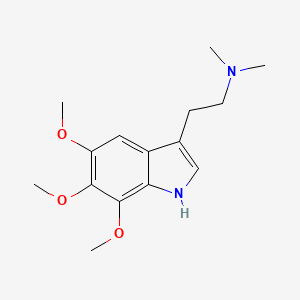
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)


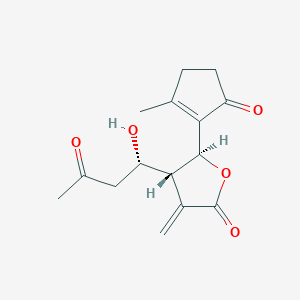
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
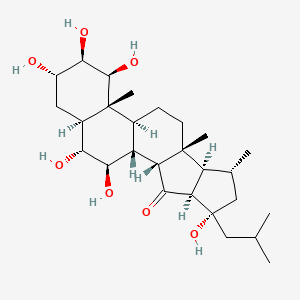



![[5,8,9-trihydroxy-5-methyl-9-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)decyl] 2-bromoacetate](/img/structure/B1253953.png)

